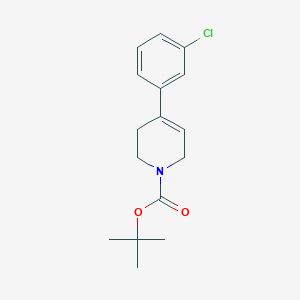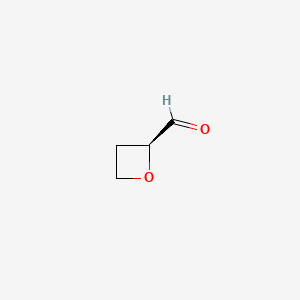
(S)-Oxetane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Oxetane-2-carbaldehyde is a chiral compound featuring an oxetane ring with an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Oxetane-2-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a chiral epoxide with a carbonyl compound in the presence of a Lewis acid catalyst. This reaction proceeds through a ring-opening and subsequent ring-closing mechanism to form the oxetane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of chiral catalysts and reagents is crucial to maintain the enantiomeric purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Oxetane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products:
Oxidation: (S)-Oxetane-2-carboxylic acid
Reduction: (S)-Oxetane-2-methanol
Substitution: Various substituted oxetanes depending on the nucleophile used
Applications De Recherche Scientifique
(S)-Oxetane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is a key intermediate in the synthesis of chiral drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (S)-Oxetane-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This reactivity is exploited in drug design to create compounds that can selectively inhibit or activate specific biological targets.
Comparaison Avec Des Composés Similaires
®-Oxetane-2-carbaldehyde: The enantiomer of (S)-Oxetane-2-carbaldehyde, with similar chemical properties but different biological activity.
Oxetane-3-carbaldehyde: A structural isomer with the aldehyde group at a different position on the oxetane ring.
Tetrahydrofuran-2-carbaldehyde: A related compound with a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness: this compound is unique due to its chiral nature and the presence of the strained oxetane ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C4H6O2 |
|---|---|
Poids moléculaire |
86.09 g/mol |
Nom IUPAC |
(2S)-oxetane-2-carbaldehyde |
InChI |
InChI=1S/C4H6O2/c5-3-4-1-2-6-4/h3-4H,1-2H2/t4-/m0/s1 |
Clé InChI |
WDXAOIHMPDWQIU-BYPYZUCNSA-N |
SMILES isomérique |
C1CO[C@@H]1C=O |
SMILES canonique |
C1COC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


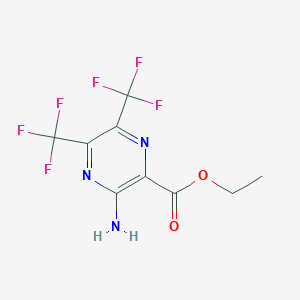
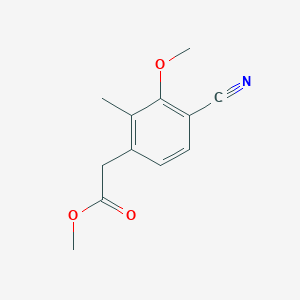

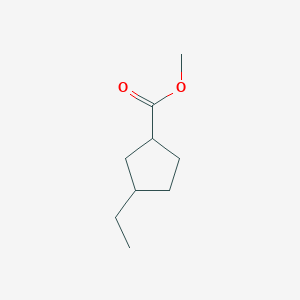
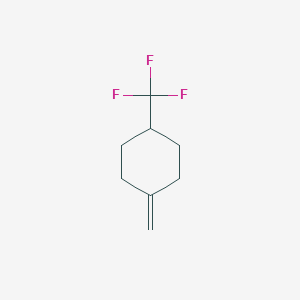


![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid](/img/structure/B13886920.png)
![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)
